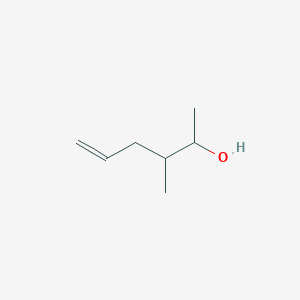

3-Methylhex-5-en-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylhex-5-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h4,6-8H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXVDBSINBXKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylhex 5 En 2 Ol

Established Synthetic Routes for 3-Methylhex-5-en-2-ol

Ring-Opening Reactions of Epoxides (e.g., cis-2,3-Epoxybutane (B155849) with Allyl Cuprates)

A foundational method for the synthesis of this compound involves the nucleophilic ring-opening of an epoxide. Epoxides, with their strained three-membered rings, are excellent electrophiles for a variety of nucleophiles. nih.govyoutube.com The reaction of an organocuprate, such as an allyl cuprate (B13416276), with an epoxide like cis-2,3-epoxybutane provides a direct route to the target alcohol.

Organocuprates, often referred to as Gilman reagents, are valued for their ability to act as mild, selective nucleophiles. masterorganicchemistry.com In this context, the allyl cuprate attacks one of the electrophilic carbons of the epoxide ring. This process occurs via an SN2 mechanism, which results in the inversion of stereochemistry at the site of attack. wikipedia.org The reaction is highly regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide. youtube.comwikipedia.org Following the nucleophilic addition, an aqueous workup protonates the resulting alkoxide to yield the final alcohol product. The use of cis-2,3-epoxybutane as the starting material is crucial as it dictates the relative stereochemistry of the two methyl-bearing chiral centers in the product.

Alternative Preparative Strategies for Alkene-Alcohols

Beyond epoxide ring-opening, other established methods can be employed for the preparation of alkene-alcohols, including this compound. One common approach is the addition of an organometallic reagent to an α,β-unsaturated carbonyl compound. For instance, the reaction of a methyl organometallic reagent (like methyllithium (B1224462) or a methyl Grignard reagent) with an appropriate unsaturated ketone can yield the desired product. However, controlling the regioselectivity of the addition (1,2-addition to the carbonyl vs. 1,4-conjugate addition to the alkene) can be a challenge.

Another strategy involves the allylation of an aldehyde. The reaction of propanal with an allyl organometallic reagent, such as allylmagnesium bromide, followed by an aqueous workup, would form a regioisomer of the target compound. To obtain this compound specifically, one could start with a larger aldehyde and a different organometallic reagent. These methods, while effective for creating the basic carbon skeleton and functional groups, often result in racemic or diastereomeric mixtures, necessitating further purification or resolution steps if a specific stereoisomer is required.

Stereoselective Synthesis of Enantiomerically Enriched this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods to synthesize enantiomerically pure compounds is of paramount importance.

Asymmetric Catalytic Approaches for Carbon-Carbon Bond Formation

Asymmetric catalysis offers an elegant and efficient way to produce enantiomerically enriched compounds. wpmucdn.com For the synthesis of homoallylic alcohols like this compound, asymmetric allylation of aldehydes is a powerful tool. nih.gov This can be achieved using chiral catalysts that create a chiral environment around the reacting molecules, influencing the stereochemical outcome of the reaction.

For example, chiral phosphoric acids have been used to catalyze the addition of α-substituted allylboronates to aldehydes, yielding δ-alkyl-substituted (Z)-homoallylic alcohols with high enantioselectivity. nih.gov Similarly, palladium-catalyzed asymmetric allylic alkylation (AAA) of vinyl cyclic carbonates can produce homoallylic alcohols with excellent regio- and enantiocontrol. chemrxiv.org These catalytic methods are highly sought after as they require only a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, making them economically and environmentally attractive.

Enzymatic Resolution Techniques for Racemic Mixtures (e.g., Lipase-Catalyzed Transesterification)

Kinetic resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols. rero.chnih.govacs.org

In a typical lipase-catalyzed transesterification, a racemic mixture of this compound is treated with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in the presence of a lipase (B570770) (e.g., from Pseudomonas cepacia or Candida antarctica). rero.chnih.gov The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. For instance, Lipase PS has been shown to preferentially esterify the (S)-enantiomer of primary unsaturated alcohols. researchgate.net This leaves the unreacted (R)-enantiomer of the alcohol and the acylated (S)-enantiomer of the corresponding ester. The reaction can be stopped at approximately 50% conversion, allowing for the separation of the enantiomerically enriched alcohol from the ester. The success of this method hinges on the high enantioselectivity of the lipase, which is often expressed as the enantiomeric ratio (E). researchgate.net

| Enzyme Source | Acyl Donor | Solvent | Outcome |

|---|---|---|---|

| Pseudomonas cepacia (PSL-C) | Isopropenyl acetate | Toluene | High enantiomeric excess (up to 99%) for various secondary alcohols. rero.ch |

| Candida cylindracea | - | - | Highly stereospecific for resolving racemic alcohols. nih.gov |

| Burkholderia cepacia (lipase-PS) | Vinyl acetate | DIPE | Resolution of racemic alcohols to high enantiomeric excess. nih.gov |

Chiral Auxiliary-Mediated Syntheses

An alternative strategy for stereoselective synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled.

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions. researchgate.net | Forms a rigid chelated intermediate that blocks one face of the enolate. |

| trans-2-Phenylcyclohexanol | Ene reactions. wikipedia.org | Directs the approach of the enophile. |

| Camphorsultam | Michael additions, aldol reactions. | Provides high diastereoselectivity due to steric hindrance. |

| trans-2-Tritylcyclohexanol (TTC) | Oxidative cyclization of 2-methylenehept-5-enoates. nih.govsigmaaldrich.com | Highly effective controller for forming substituted THF diol products with high diastereoselectivity. nih.gov |

Allylboration of Chiral Aldehyde Precursors

The diastereoselective allylboration of chiral aldehydes offers a powerful strategy for the synthesis of homoallylic alcohols with defined stereochemistry, such as this compound. In this approach, the inherent chirality of the aldehyde substrate influences the stereochemical outcome of the reaction, directing the approach of the allylboron reagent. The reaction of a chiral aldehyde, such as 2-methylbutanal, with an allylboronate ester proceeds through a Zimmerman-Traxler transition state. The facial selectivity of the addition is dictated by the steric and electronic properties of the substituent on the chiral center of the aldehyde.

For instance, the reaction of a chiral α-methyl substituted aldehyde with an allylboron reagent can lead to the formation of two diastereomeric products. The ratio of these diastereomers is determined by the energetic difference between the two possible transition states. Felkin-Anh and Cornforth models are often used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes.

While specific studies on the allylboration of a chiral aldehyde to yield this compound are not extensively detailed in the provided search results, the general principles of such reactions are well-established. The choice of the allylboron reagent and the reaction conditions can also significantly impact the diastereoselectivity. Chiral Lewis acids or chiral boronate esters can be employed to enhance the stereochemical control of the reaction.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis of this compound. Key parameters that are typically varied include the choice of solvent, temperature, catalyst, and the nature of the allylboron reagent.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the rate and selectivity of the allylboration reaction. Non-coordinating polar solvents are often preferred as they can stabilize the transition state without interfering with the reaction.

Temperature: Allylboration reactions are often performed at low temperatures (e.g., -78 °C) to enhance stereoselectivity. Lower temperatures generally favor the more ordered transition state, leading to a higher diastereomeric or enantiomeric excess.

Catalysis: The use of Lewis acid or Brønsted acid catalysts can accelerate the rate of allylboration. Chiral catalysts, such as chiral diol•SnCl₄ complexes or chiral phosphoric acids, can be employed to induce high levels of enantioselectivity in reactions involving prochiral aldehydes. In the case of chiral aldehydes, a catalyst can be used to enhance the inherent diastereoselectivity (matched case) or to overcome it to favor the formation of the other diastereomer (mismatched case).

Nature of the Allylboron Reagent: The steric and electronic properties of the allylboron reagent, particularly the ligands on the boron atom, can have a significant impact on the reactivity and selectivity of the reaction. For example, allylboronic acid pinacol (B44631) esters are commonly used due to their stability and ease of handling.

The following interactive data table illustrates the effect of different catalysts on a representative allylboration reaction of an aliphatic aldehyde, showcasing how catalyst choice can influence both yield and enantiomeric ratio (er). While this data is for a model system, it demonstrates the principles that would be applied to optimize the synthesis of this compound.

| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |

| Chiral Diol A (10) / SnCl₄ (10) | Toluene | -78 | 95 | 98:2 |

| Chiral Diol B (10) / SnCl₄ (10) | CH₂Cl₂ | -78 | 88 | 95:5 |

| (R)-TRIP-PA (5) | Toluene | -20 | 92 | 97:3 |

| Uncatalyzed | Toluene | 25 | 60 | N/A |

This table presents representative data for analogous reactions to illustrate the principles of optimization.

Reactivity and Transformation Pathways of 3 Methylhex 5 En 2 Ol

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group in 3-methylhex-5-en-2-ol is susceptible to oxidation, a fundamental transformation in organic chemistry.

Selective Conversion to Carbonyl Compounds (e.g., Aldehydes and Ketones)

The oxidation of the secondary alcohol functionality in this compound selectively yields the corresponding ketone, 3-methylhex-5-en-2-one (B3381600). Various oxidizing agents can accomplish this transformation. Common reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) and potassium permanganate (B83412) (KMnO4). rsc.org The synthesis of 3-methylhex-5-en-2-one is a key step in various synthetic pathways. brainly.comchegg.com For instance, the acetoacetic ester synthesis can be employed to produce 3-methylhex-5-en-2-one, which can then be reduced to this compound. brainly.com

| Reactant | Reagent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 3-Methylhex-5-en-2-one |

| This compound | Potassium Permanganate (KMnO4) | 3-Methylhex-5-en-2-one |

Derivatization and Protection Strategies

To facilitate more complex syntheses, the hydroxyl group of this compound often requires protection to prevent unwanted side reactions.

Formation of Ethers (e.g., PMB-Ether Derivatives)

The para-methoxybenzyl (PMB) ether is a common protecting group for alcohols, including allylic alcohols like this compound. rsc.orggoogle.comtotal-synthesis.com The formation of the PMB ether is typically achieved through a Williamson ether synthesis. total-synthesis.com This involves deprotonating the alcohol with a base, such as sodium hydride (NaH), in a solvent like dimethylformamide (DMF), followed by the addition of p-methoxybenzyl chloride (PMB-Cl). rsc.org The PMB group is advantageous because it is stable under a variety of reaction conditions but can be selectively removed, often through oxidative cleavage. rsc.orgtotal-synthesis.com

Esterification Reactions for Functional Group Interconversion (e.g., Steglich Esterification for Precursors)

Esterification of this compound serves not only as a protection strategy but also as a method for creating precursors for further transformations, such as rearrangement reactions. The Steglich esterification is a mild and effective method for forming esters from alcohols, even those that are sterically hindered or sensitive to acid. organic-chemistry.org This reaction typically employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgrsc.orgjove.com This method has been utilized to prepare various ester derivatives of allylic alcohols for subsequent reactions. rsc.orggoogle.comgoogle.com

| Reaction Type | Reagents | Product Type |

| PMB Ether Formation | Sodium Hydride (NaH), p-Methoxybenzyl Chloride (PMB-Cl) | PMB-Ether |

| Steglich Esterification | Carboxylic Acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Ester |

Rearrangement Reactions Involving Allylic Systems

The allylic nature of this compound and its derivatives makes them ideal substrates for powerful carbon-carbon bond-forming reactions known as sigmatropic rearrangements.

Claisen Rearrangements (e.g., Johnson-Claisen, Ester Enolate-Claisen, Ireland-Claisen Analogs)

The Claisen rearrangement is a -sigmatropic rearrangement that involves the concerted reorganization of a six-atom chain. wikipedia.orgmychemblog.com Several variations of this reaction are particularly relevant to derivatives of this compound.

Johnson-Claisen Rearrangement : This variation involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst. wikipedia.orgtcichemicals.com The reaction typically requires elevated temperatures to form a γ,δ-unsaturated ester. wikipedia.org This rearrangement has been successfully applied to analogues of this compound. rsc.org

Ester Enolate-Claisen Rearrangement : In this rearrangement, the enolate of an allylic ester undergoes a -sigmatropic shift. uni-saarland.de This method has been used for the stereoselective synthesis of unsaturated amino acids. uni-saarland.de

Ireland-Claisen Rearrangement : A widely used and powerful variant, the Ireland-Claisen rearrangement, involves the -sigmatropic rearrangement of an allylic ester's silyl (B83357) ketene (B1206846) acetal. wikipedia.orgnrochemistry.comtcichemicals.comorganic-chemistry.org This reaction is initiated by treating the allylic ester with a strong base, like lithium diisopropylamide (LDA), followed by trapping the resulting enolate with a trialkylsilyl halide. nrochemistry.com The rearrangement proceeds under much milder conditions than the classic Claisen rearrangement and offers excellent stereochemical control, leading to the formation of a γ,δ-unsaturated carboxylic acid. wikipedia.orgnrochemistry.comcore.ac.uk

| Rearrangement | Substrate | Key Reagents | Product |

| Johnson-Claisen | This compound | Trialkyl Orthoacetate, Acid Catalyst | γ,δ-Unsaturated Ester |

| Ester Enolate-Claisen | Allylic Ester of this compound | Strong Base (e.g., LDA) | γ,δ-Unsaturated Amide/Acid |

| Ireland-Claisen | Allylic Ester of this compound | Strong Base (e.g., LDA), Trialkylsilyl Halide | γ,δ-Unsaturated Carboxylic Acid |

Sigmatropic Rearrangements in Related Allylic Alcohols

While direct studies on this compound are limited, its structure as an allylic alcohol makes it a potential candidate for sigmatropic rearrangements, a class of pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. libretexts.org These rearrangements are classified by the number of atoms involved in the bond-breaking and bond-forming process. libretexts.org For allylic systems, libretexts.orgacs.org- and acs.orgacs.org-sigmatropic rearrangements are particularly significant. rsc.org

libretexts.orgacs.org-Sigmatropic rearrangements are common in allylic systems where the oxygen of the alcohol is bonded to another heteroatom. wikipedia.org Notable examples include:

Mislow-Evans Rearrangement : This reaction involves the libretexts.orgacs.org-sigmatropic rearrangement of allylic sulfoxides, which are formed from the corresponding allylic alcohols. The rearrangement produces an allylic sulfenate, which upon treatment with a thiophile, yields a rearranged allylic alcohol. nih.gov This process is known for its high degree of stereochemical transfer. nih.gov

Wittig Rearrangement : This involves the libretexts.orgacs.org-sigmatropic rearrangement of an allylic ether under basic conditions to form a homoallylic alcohol. libretexts.orgrsc.org The reaction proceeds through a concerted, five-membered ring transition state. wikipedia.org The stereochemistry of the product is predictable, with (E)-alkenes favoring the anti product and (Z)-alkenes favoring the syn product. wikipedia.org

acs.orgacs.org-Sigmatropic rearrangements, such as the Claisen and Cope rearrangements, involve a six-membered ring transition state and are also prevalent in related systems. libretexts.org The Johnson-Claisen rearrangement, for instance, converts an allylic alcohol into a γ,δ-unsaturated ester by heating it with an orthoester in the presence of an acid catalyst. rsc.org

Table 1: Common Sigmatropic Rearrangements in Allylic Systems

| Rearrangement Type | Substrate Class | Key Transformation | Typical Product |

|---|---|---|---|

| libretexts.orgacs.org-Wittig | Allylic Ethers | Anionic rearrangement | Homoallylic Alcohol |

| libretexts.orgacs.org-Mislow-Evans | Allylic Sulfoxides | Rearrangement followed by thiophile cleavage | Rearranged Allylic Alcohol |

| acs.orgacs.org-Johnson-Claisen | Allylic Alcohols | Reaction with an orthoester | γ,δ-Unsaturated Ester |

Reactions at the Alkene Moiety

The terminal double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and a key site for addition reactions. ibchem.comchemistrystudent.com

Hydroboration-Oxidation Processes

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. wikipedia.org This process is a cornerstone of organic synthesis due to its high regioselectivity and stereospecificity.

The reaction proceeds via the following steps:

Hydroboration : The alkene reacts with borane (B79455) (BH₃), typically in a solvent like tetrahydrofuran (B95107) (THF). The borane adds across the double bond in a concerted, syn-addition fashion, meaning the boron and hydrogen atoms add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com The boron atom, being the electrophilic part of the B-H bond, adds to the less substituted carbon of the alkene. This anti-Markovnikov regioselectivity is a defining feature of the reaction. wikipedia.org

Oxidation : The resulting trialkylborane intermediate is then oxidized, usually with hydrogen peroxide (H₂O₂) in a basic aqueous solution. numberanalytics.com This step replaces the carbon-boron bond with a carbon-oxygen bond, occurring with complete retention of stereochemistry. masterorganicchemistry.com

For this compound, hydroboration-oxidation would transform the terminal alkene into a primary alcohol, yielding 3-methylhexane-2,6-diol . The hydroxyl group at C-2 may direct the hydroboration to some extent, but the steric hindrance at C-5 and the inherent preference for anti-Markovnikov addition strongly favor the formation of the terminal alcohol.

Table 2: Hydroboration-Oxidation of this compound

| Step | Reagents | Intermediate/Product | Key Features |

|---|---|---|---|

| 1. Hydroboration | BH₃·THF | Trialkylborane | syn-addition, Anti-Markovnikov regioselectivity |

| 2. Oxidation | H₂O₂, NaOH | 3-Methylhexane-2,6-diol | Retention of stereochemistry |

Electrophilic Additions and Cycloadditions

The carbon-carbon double bond of this compound readily undergoes electrophilic addition reactions. ibchem.comnumberanalytics.com In these reactions, an electrophile attacks the electron-rich π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. cutm.ac.in

A classic example is the addition of hydrogen halides, such as hydrogen bromide (HBr). The reaction follows Markovnikov's rule , which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. libretexts.orgmsu.edu

The electrophilic H⁺ from HBr attacks the terminal carbon (C-6) of the double bond.

This forms a more stable secondary carbocation at C-5, rather than a less stable primary carbocation at C-6. cutm.ac.in

The nucleophilic bromide ion (Br⁻) then attacks the carbocation at C-5.

The major product of this reaction is therefore 5-bromo-3-methylhexan-2-ol . The presence of the hydroxyl group elsewhere in the molecule does not typically alter this outcome.

Table 3: Electrophilic Addition of HBr to this compound

| Step | Mechanism | Intermediate | Product |

|---|---|---|---|

| 1 | Electrophilic attack of H⁺ on C-6 | Secondary carbocation at C-5 | - |

| 2 | Nucleophilic attack of Br⁻ on C-5 | - | 5-Bromo-3-methylhexan-2-ol (Major Product) |

Cycloaddition reactions, where two unsaturated molecules react to form a cyclic adduct, are also possible at the alkene moiety. For instance, a Diels-Alder reaction could occur if this compound (acting as the dienophile) reacts with a suitable diene, although the reactivity would be modest without activating groups.

Stereochemical Aspects and Chirality of 3 Methylhex 5 En 2 Ol

Analysis of Stereoisomers and Enantiomeric Forms of 3-Methylhex-5-en-2-ol

This compound possesses two stereogenic centers, at carbons 2 and 3. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. wikipedia.org Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. wikipedia.org

The four stereoisomers are:

(2R, 3R)-3-Methylhex-5-en-2-ol

(2S, 3S)-3-Methylhex-5-en-2-ol nih.gov

(2R, 3S)-3-Methylhex-5-en-2-ol

(2S, 3R)-3-Methylhex-5-en-2-ol

The (2R, 3R) and (2S, 3S) forms are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) forms. The relationship between any other pairing, for example (2R, 3R) and (2R, 3S), is diastereomeric. wikipedia.org

| Stereoisomer | Relationship to (2R, 3R) |

|---|---|

| (2S, 3S)-3-Methylhex-5-en-2-ol | Enantiomer |

| (2R, 3S)-3-Methylhex-5-en-2-ol | Diastereomer |

| (2S, 3R)-3-Methylhex-5-en-2-ol | Diastereomer |

Methods for Chiral Resolution and Enantiomeric Enrichment

The separation of enantiomers, a process known as chiral resolution, is a critical step in obtaining stereochemically pure samples of this compound. Several methods have proven effective for this purpose.

Enzymatic Kinetic Resolution: This technique leverages the stereoselectivity of enzymes to differentiate between enantiomers. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly employed. researchgate.net In a typical procedure, the racemic alcohol is reacted with an acyl donor, like vinyl acetate (B1210297), in the presence of the lipase. The enzyme preferentially catalyzes the acylation of one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unreacted alcohol can then be separated by standard chromatographic techniques. For instance, lipase-catalyzed transesterification has been successfully used to resolve related hexenol derivatives. cdnsciencepub.com

Chiral Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers. researchgate.netuni-muenchen.de These stationary phases create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. uni-muenchen.de Derivatized cyclodextrins are a common type of CSP used in GC for the resolution of chiral alcohols. chromatographyonline.comgcms.cz

Influence of Stereochemistry on Reactivity and Diastereoselectivity

The stereochemistry of this compound significantly dictates the outcome of its chemical reactions, a phenomenon known as diastereoselectivity. The spatial arrangement of the methyl and hydroxyl groups influences the approach of reagents, favoring the formation of one diastereomer over another.

In reactions such as the Prins cyclization, the stereochemistry of the starting alcohol plays a crucial role in determining the stereochemistry of the resulting substituted tetrahydropyran. nih.gov For example, the reaction of similar homoallylic alcohols with aldehydes can exhibit high diastereoselectivity, with the trans-isomer often being the major or even exclusive product observed by NMR analysis. nih.gov

The diastereoselectivity of reactions can be influenced by various factors, including the choice of catalyst and reaction conditions. In Lewis acid-mediated carbonyl ene cyclizations of related aldehydes, different Lewis acids can lead to the preferential formation of either the (R,R)- or (R,S)-diastereomers. researchgate.net Similarly, in the addition of HBr to alkenes with an existing stereocenter, the two faces of the intermediate carbocation are no longer equivalent, leading to a mixture of diastereomeric products. masterorganicchemistry.com

Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms (absolute configuration) and the relative orientation of stereocenters within a molecule (relative stereochemistry) is crucial for understanding its properties and reactivity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools. For diastereomers, differences in the chemical shifts and coupling constants of protons and carbons near the stereocenters can be observed. scispace.comreading.ac.uk Two-dimensional NMR techniques like COSY, HSQC, and HMBC help in assigning the structure and connectivity. NOESY or ROESY experiments can provide information about the relative stereochemistry by measuring through-space interactions between protons.

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light and can be used to determine the absolute configuration of chiral molecules by comparing experimental spectra with theoretical calculations.

Chemical Correlation: The absolute configuration of an unknown stereoisomer can be determined by chemically converting it to a compound of known absolute configuration, or by synthesizing it from a starting material of known stereochemistry. For instance, the absolute configuration of a related hexenol was established by reacting R- and S-propylene oxides with an organometallic reagent. cdnsciencepub.com

X-ray Crystallography: For crystalline derivatives of this compound, X-ray crystallography can provide an unambiguous determination of the absolute and relative stereochemistry.

Chiroptical Methods:

Advanced Spectroscopic and Analytical Characterization of 3 Methylhex 5 En 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 3-Methylhex-5-en-2-ol. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons, while the coupling patterns (spin-spin splitting) reveal information about adjacent protons.

Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H1 (CH₃-C2) | ~1.1-1.3 | Doublet | ~6-7 |

| H2 (CH-OH) | ~3.6-4.0 | Multiplet | - |

| H3 (CH-C3) | ~1.8-2.2 | Multiplet | - |

| H4 (CH₂-C4) | ~2.1-2.4 | Multiplet | - |

| H5 (CH=C5) | ~5.7-5.9 | Multiplet | - |

| H6 (CH₂=C6) | ~4.9-5.2 | Multiplet | - |

| H7 (CH₃-C3) | ~0.9-1.1 | Doublet | ~6-7 |

| OH | Variable | Singlet (broad) | - |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments and their hybridization state.

Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C1 (CH₃-C2) | ~20-25 |

| C2 (CH-OH) | ~65-75 |

| C3 (CH-C3) | ~40-50 |

| C4 (CH₂-C4) | ~35-45 |

| C5 (CH=C5) | ~135-140 |

| C6 (CH₂=C6) | ~115-120 |

| C7 (CH₃-C3) | ~10-20 |

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound, with a molecular formula of C₇H₁₄O, the expected exact mass is approximately 114.1045 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for the (2S,3S) stereoisomer of this compound. nih.gov The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 114, confirming the molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aliphatic alcohols include the loss of a water molecule (M-18), and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 114 | [C₇H₁₄O]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 96 | [M - H₂O]⁺ |

| 71 | [M - C₃H₇]⁺ |

| 45 | [C₂H₅O]⁺ |

| 43 | [C₃H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the presence of specific absorption bands corresponding to the hydroxyl (-OH) and alkene (C=C) functional groups.

Characteristic Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Band |

| O-H stretch | 3200-3600 | Strong, broad |

| C-H stretch (sp³) | 2850-3000 | Medium to strong |

| C-H stretch (sp²) | 3010-3100 | Medium |

| C=C stretch | 1640-1680 | Medium |

| C-O stretch | 1050-1150 | Strong |

| =C-H bend | 910-990 | Strong |

The broadness of the O-H stretching band is indicative of hydrogen bonding. The presence of both sp³ and sp² C-H stretching vibrations confirms the aliphatic and vinylic protons in the molecule.

Chiroptical Methods (e.g., Optical Rotation, Electronic Circular Dichroism) for Stereochemical Assignment

This compound possesses two chiral centers at the C2 and C3 positions, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Chiroptical methods are essential for determining the absolute configuration of these stereoisomers.

Optical Rotation: Chiral molecules have the ability to rotate the plane of plane-polarized light. The specific rotation, [α]D, is a characteristic physical property for each enantiomer. Enantiomers will rotate light to an equal but opposite degree, while diastereomers will have different specific rotation values. The measurement of the specific rotation of a purified sample of a this compound stereoisomer can be used to distinguish it from its enantiomer and diastereomers, provided that reference values are available.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations for each possible stereoisomer, the absolute configuration of the chiral centers can be determined. This technique is particularly powerful when single crystals for X-ray crystallography are not available.

Theoretical and Computational Chemistry Studies of 3 Methylhex 5 En 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-methylhex-5-en-2-ol. mpg.deripublication.com DFT methods provide a robust framework for investigating the electronic structure and predicting reactivity by calculating the electron density of the molecule. wikipedia.org For a molecule like this compound, a typical DFT study would involve geometry optimization to find the lowest energy structure, followed by the calculation of various electronic properties.

Commonly used functionals such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), would be employed to balance computational cost and accuracy. mdpi.com These calculations yield critical data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions.

The distribution of these frontier orbitals provides insight into reactive sites. For this compound, the HOMO is expected to be localized around the C=C double bond (the π-system) and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the σ* antibonding orbitals, particularly around the C-O bond, suggesting sites for nucleophilic attack.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this compound, the ESP map would show a region of high electron density (negative potential) around the oxygen atom, confirming its role as a hydrogen bond acceptor and a site of protonation. Regions of lower electron density (positive potential) would be found around the hydroxyl hydrogen and the hydrogens on the carbon backbone.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: These are hypothetical values for illustrative purposes, based on typical results for similar unsaturated alcohols.)

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| LUMO Energy | +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 1.8 D | Measure of the overall polarity of the molecule. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | -1.2 eV | The energy released when an electron is added to the molecule. |

Conformational Analysis and Energy Landscapes

Due to the presence of multiple rotatable single bonds (C-C and C-O), this compound can exist in numerous conformations. libretexts.org Conformational analysis is the study of the energies of these different spatial arrangements, known as conformers or rotamers, and the energy barriers between them. chemistrysteps.com Understanding the conformational landscape is vital, as the most stable (lowest energy) conformer will be the most populated at equilibrium and will largely dictate the molecule's observed properties.

A computational conformational analysis would typically begin with a systematic search of the potential energy surface (PES). This involves rotating each single bond in increments (e.g., 60° or 120°) and performing a geometry optimization at each step to find the nearest local energy minimum. The relative energies of these stable conformers are then compared.

For this compound, key rotations would be around the C2-C3, C3-C4, and C1-O2 bonds. The relative orientations of the hydroxyl group, the methyl group, and the allyl group will define the major conformers. Steric hindrance between these groups will be a primary factor in destabilizing certain conformations. utdallas.edu For instance, eclipsed conformations, where bulky groups are aligned, are significantly higher in energy than staggered conformations. libretexts.org Intramolecular hydrogen bonding between the hydroxyl hydrogen and the π-electrons of the double bond could potentially stabilize certain gauche conformations.

The results of this analysis are typically presented as a potential energy diagram, plotting the relative energy against a dihedral angle of interest. This diagram reveals the most stable conformers and the energy barriers that must be overcome for the molecule to transition from one conformer to another.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: These conformers are defined by the dihedral angle of the main carbon backbone. Values are illustrative.)

| Conformer | C1-C2-C3-C4 Dihedral Angle | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | ~180° | 0.00 | 45 |

| Gauche 1 | ~60° | 0.85 | 25 |

| Gauche 2 | ~-60° | 0.95 | 22 |

| Eclipsed (Transition State) | ~0° | 4.50 | <0.1 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. nih.gov For this compound, theoretical methods can be used to model reactions such as oxidation, dehydration, or addition reactions across the double bond.

A typical study involves identifying the reactants and products and then searching for the transition state (TS) that connects them on the potential energy surface. The TS is a first-order saddle point—a maximum in energy along the reaction coordinate but a minimum in all other degrees of freedom. Locating the TS structure and calculating its energy is crucial for determining the activation energy (Ea) of the reaction, which is directly related to the reaction rate. nih.gov

For example, the reaction of this compound with a hydroxyl radical (•OH), a key atmospheric oxidant, could be modeled. mdpi.com Two primary pathways are possible: hydrogen abstraction from the C-H bonds or the O-H bond, and •OH addition to the C=C double bond. acs.org DFT calculations would be performed to locate the transition states for each possible pathway. By comparing the activation energies, the most favorable reaction mechanism can be identified. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state correctly connects the reactants and the desired products. mdpi.com

Table 3: Illustrative Activation Energies for Competing Reaction Pathways (Note: Hypothetical data for the reaction of this compound with a generic radical 'X•'.)

| Reaction Pathway | Site of Attack | Activation Energy (Ea) (kcal/mol) | Reaction Type |

| 1 | H-atom on C2 | 8.5 | H-Abstraction |

| 2 | H-atom on O2 | 6.2 | H-Abstraction |

| 3 | C5=C6 Double Bond | 4.1 | Radical Addition |

| 4 | H-atom on C4 | 9.8 | H-Abstraction |

These hypothetical results would suggest that radical addition to the double bond is the most kinetically favorable pathway.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be used to interpret experimental spectra or to confirm the identity of a synthesized compound. researchgate.net For this compound, parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy can be calculated.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Calculations are performed on the Boltzmann-averaged geometry of the most stable conformers to produce a theoretical spectrum. researchgate.net While absolute calculated shielding constants often show systematic errors, excellent correlation with experimental data is achieved by applying a linear scaling factor or by referencing against a known standard like tetramethylsilane (B1202638) (TMS). rsc.orgnih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. This allows for the assignment of specific vibrational modes (e.g., O-H stretch, C=C stretch) to the peaks in an experimental spectrum.

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: Experimental values are typical for the functional groups, not measured for this specific molecule. Predicted values are hypothetical.)

| Spectroscopic Parameter | Functional Group | Predicted Value | Typical Experimental Value |

| ¹H NMR Chemical Shift (ppm) | H-O-C | 3.5 | 1-5 (variable) |

| ¹³C NMR Chemical Shift (ppm) | C=C | 135 | 110-140 |

| IR Frequency (cm⁻¹) | O-H Stretch | 3650 | 3200-3600 (broad) |

| IR Frequency (cm⁻¹) | C=C Stretch | 1645 | 1640-1680 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. arxiv.org An MD simulation models the atoms as classical particles moving according to Newton's laws of motion, with forces calculated from a molecular mechanics force field (e.g., OPLS, AMBER).

For this compound, an MD simulation could provide insights into its conformational flexibility in the gas phase or, more importantly, in a solvent like water. researchgate.netsemanticscholar.org By simulating the molecule in a box of explicit solvent molecules, one can study how intermolecular interactions, such as hydrogen bonding between the hydroxyl group and water, influence its preferred conformation and dynamics. arxiv.org

The simulation trajectory, which records the position and velocity of every atom over time, can be analyzed to calculate various properties. For example, one could determine the average lifetime of hydrogen bonds between the alcohol and water molecules, calculate the radial distribution function to understand the solvation shell structure, and compute diffusion coefficients. This provides a detailed picture of how the solvent environment affects the molecule's behavior, which is crucial for understanding its properties in solution.

Role of 3 Methylhex 5 En 2 Ol As a Synthetic Intermediate

Building Block in the Total Synthesis of Complex Organic Architectures (e.g., Macrolactones)

The defined stereochemistry and functionality of 3-Methylhex-5-en-2-ol make it an important chiral pool starting material for the total synthesis of natural products. Its application has been notably demonstrated in the synthesis of dihydroxyphenylacetic acid lactone-type macrolactones, a class of compounds known for their anti-inflammatory properties.

One prominent example is its use in the first total synthesis of (±)-14-deoxyoxacyclododecindione and its analogue, (±)-14-deoxy-4-dechlorooxacyclododecindione. In this synthetic route, racemic this compound serves as a key precursor for constructing a significant portion of the macrolactone's carbon skeleton. The synthesis begins with the protection of the hydroxyl group of this compound as a p-methoxybenzyl (PMB) ether. This protected intermediate then undergoes a sequence of transformations to elaborate the side chain, which is ultimately crucial for the final macrolactonization step.

The key synthetic sequence starting from this compound is outlined below:

| Step | Reactant | Reagents/Conditions | Product | Purpose |

| 1 | This compound | NaH, p-methoxybenzyl chloride (PMB-Cl), DMF, 70 °C | 1-Methoxy-4-((3-methylhex-5-en-2-yloxy)methyl)benzene | Protection of the secondary alcohol to prevent interference in subsequent steps. |

| 2 | PMB-protected alcohol | 9-Borabicyclo[3.3.1]nonane (9-BBN), then H₂O₂, NaOH | PMB-protected 3-methylhexane-1,6-diol | Hydroboration-oxidation of the terminal alkene to introduce a primary alcohol. |

| 3 | PMB-protected diol | Pyridinium (B92312) chlorochromate (PCC) | Corresponding Aldehyde | Oxidation of the newly formed primary alcohol to an aldehyde. |

| 4 | Aldehyde intermediate | Wittig reagent | Elaborated carbon chain | Carbon chain extension via Wittig olefination, building the backbone required for macrolactonization. |

This strategic use of this compound highlights its utility in providing a chiral scaffold that can be methodically functionalized and elaborated to achieve the synthesis of complex natural product architectures like the 12-membered oxacyclododecindione (B1262406) core. Furthermore, chiral building blocks such as (2S,4R)‐4‐methylhex‐5‐en‐2‐ol have been employed in the total synthesis of other complex natural products, including the actin-stabilizing marine depsipeptide geodiamolide H. researchgate.net

Precursor for the Synthesis of Diverse Functionalized Molecules

The dual functionality of this compound allows it to serve as a precursor for a wide array of more complex molecules through the selective modification of its hydroxyl and vinyl groups. The reactivity of these sites can be independently harnessed to introduce new functional groups, extending the molecular complexity and utility of the original scaffold.

Research has demonstrated the conversion of this homoallylic alcohol into various derivatives. For instance, the hydroxyl group can be readily protected or converted into other functionalities, while the terminal double bond can undergo addition reactions or oxidation. These transformations are fundamental in multistep syntheses, where sequential modification of the precursor is required.

The following table summarizes key transformations starting from this compound or its close derivatives, showcasing its role as a versatile precursor:

| Starting Material Class | Transformation | Reagents | Resulting Functional Group | Significance |

| Secondary Alcohol (-OH) | Protection | NaH, PMB-Cl | p-Methoxybenzyl (PMB) Ether | Masks the hydroxyl group during subsequent reactions like hydroboration. |

| Terminal Alkene (C=C) | Hydroboration-Oxidation | 9-BBN; then H₂O₂, NaOH | Primary Alcohol (-OH) | Converts the terminal alkene into a primary alcohol, enabling further oxidation or elaboration. |

| Amine Analogue | Diazotransfer | Goddard's diazo transfer reagent, CuSO₄·5H₂O, K₂CO₃ | Azide (B81097) (-N₃) | Introduction of an azide group, a versatile handle for click chemistry and other transformations. acs.org |

| Amine Analogue | Sulfonylation | 4-Nitrobenzenesulfonyl chloride, pyridine | Sulfonamide (-NHSO₂Ar) | Formation of a sulfonamide, a common pharmacophore and protecting group. acs.org |

*These transformations were performed on 1-((tert-Butyldimethylsilyl)oxy)-3-methylhex-5-en-3-amine, the amino analogue of a protected 3-methylhex-5-en-3-ol, demonstrating the synthetic potential of the core carbon skeleton. acs.org

These examples underscore the value of this compound as a foundational molecule. Its carbon framework can be systematically modified to introduce nitrogen-containing functional groups like azides and sulfonamides or to extend the carbon chain via the conversion of its alkene to an alcohol and then to other functionalities. acs.org This adaptability makes it a valuable precursor in synthetic campaigns targeting diverse molecular structures for various applications, including pharmaceuticals and materials science. solubilityofthings.comumich.edu

Application in the Development of Novel Organic Reactions

The homoallylic alcohol motif present in this compound is a key structural feature that participates in a variety of important organic transformations. This class of compounds is known to be a competent substrate in the development and study of new synthetic methods, particularly those involving acid-catalyzed cyclizations or rearrangements.

While the structural class of homoallylic alcohols is widely used in reaction development, specific studies focused on creating novel organic reactions using this compound as the primary model substrate are not extensively documented in the reviewed scientific literature. However, the reactivity of its structural isomers and related compounds provides significant insight into its potential applications. For example, related homoallylic alcohols are frequently employed as substrates in the study of:

Prins and Ene Cyclizations: These reactions involve the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde, leading to the formation of substituted tetrahydropyrans. researchgate.netnih.gov The stereochemical outcome of these reactions is often a focus of intense study.

Radical Cyclizations: The alkene moiety can participate in intramolecular radical additions, a process that has been studied with related alkenyloxysilanes derived from homoallylic alcohols to form five- and six-membered heterocyclic rings. ucl.ac.uk

Asymmetric Transformations: The development of catalytic, asymmetric methods to control the stereochemistry of reactions involving the alcohol or alkene group is a significant area of modern organic synthesis.

Although a specific, novel reaction named for its development with this compound is not apparent, its inherent chemical properties make it a suitable candidate for such investigations. Its potential to engage in diastereoselective and enantioselective transformations makes it a relevant molecule for testing new catalytic systems and exploring reaction mechanisms.

Future Research Directions and Emerging Applications in Chemical Science

Development of More Sustainable and Atom-Economical Synthetic Pathways for 3-Methylhex-5-en-2-ol

The pursuit of green chemistry principles is driving research towards more efficient and environmentally benign synthetic methods. For this compound, this involves moving away from classical stoichiometric reagents toward catalytic, atom-economical alternatives.

Future research will likely focus on the following areas:

Mechanochemistry: The use of mechanochemical methods, such as ball milling, for key bond-forming reactions can significantly reduce or eliminate the need for bulk solvents, contributing to a more sustainable process. mdpi.com Applying this technique to the synthesis of this compound from its aldehyde and alkene precursors is a promising avenue for future investigation.

Atom-Economical Coupling Reactions: Research into transition metal-catalyzed reactions that form carbon-carbon bonds with 100% atom economy is crucial. researchgate.net Methodologies like cobalt-catalyzed coupling of epoxides with alkenes represent the type of efficient transformations that could be adapted for the synthesis of this alcohol, minimizing byproduct formation. rsc.org The goal is to design synthetic sequences where most or all atoms from the reactants are incorporated into the final product. rsc.org

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Catalytic Allylation | Use of lanthanide or other transition metal catalysts. mdpi.com | Reduces waste, avoids stoichiometric metal reagents. |

| Mechanochemistry | Solvent-free or low-solvent reaction conditions. mdpi.com | Greener process, potential for simplified workup. |

| Atom-Economical Coupling | Maximizes incorporation of reactant atoms into the product. researchgate.netrsc.org | High efficiency, minimal byproduct formation. |

Exploration of New Catalytic Transformations Involving the Alkene and Alcohol Functionalities

The dual functionality of this compound makes it a versatile substrate for a wide range of catalytic transformations, allowing for the synthesis of more complex molecules.

Alkene Group Transformations: The terminal double bond is a handle for numerous catalytic reactions. Future work could explore:

Heck Coupling and Carboamination: The alkene can participate in palladium-catalyzed reactions, such as Heck coupling or carboamination, to form new carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.net

Epoxidation and Dihydroxylation: Selective catalytic oxidation of the alkene can yield valuable epoxide or diol derivatives, which are versatile synthetic intermediates.

Metathesis: Cross-metathesis reactions with other alkenes could be used to build more complex molecular skeletons.

Alcohol Group Transformations: The secondary alcohol can be a site for various modifications:

Catalytic Oxidation: Developing selective catalytic methods to oxidize the alcohol to the corresponding ketone, 3-methylhex-5-en-2-one (B3381600), would provide access to another important building block. stenutz.eu

Enzymatic Reactions: Lipase-catalyzed transesterification has been noted as a method for the kinetic resolution of related racemic alcohols. Further exploration of biocatalysis could provide highly enantioselective pathways to modify the alcohol group.

Tandem and Domino Reactions: A key area of future research is the development of catalytic processes that engage both functional groups in a single, controlled sequence. This could include directed hydrogenations, oxidations, or cyclization reactions where the hydroxyl group directs the stereochemical outcome of a reaction at the alkene.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

To enhance the efficiency, safety, and scalability of synthesizing and utilizing this compound, its integration into modern automated systems is a logical next step.

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved reaction control, and enhanced safety, particularly for exothermic or hazardous reactions. For related compounds, continuous-flow reactors have already been employed to optimize production. vulcanchem.com A potential flow process for this compound could involve pumping the precursor aldehyde and an allylating agent through a heated reactor column packed with a solid-supported catalyst. The output stream could then be directed through subsequent modules for in-line workup and purification, enabling a fully automated "synthesis-to-product" platform. This approach would be particularly valuable for industrial-scale production and for the rapid generation of derivative libraries for screening purposes.

Advanced Theoretical Studies of Stereocontrol and Reaction Selectivity

The presence of two adjacent stereocenters (at carbons C2 and C3) in this compound presents a significant challenge and opportunity for stereoselective synthesis. Advanced theoretical and computational studies are essential for understanding and predicting the factors that govern stereocontrol.

Future research will likely involve:

Modeling Transition States: Computational chemistry can be used to model the transition states of key bond-forming reactions, such as allylboration or Grignard addition. These models can elucidate the origins of diastereoselectivity and enantioselectivity. ualberta.ca

Catalyst Design: By understanding the non-covalent interactions between the substrate and a chiral catalyst, researchers can rationally design new and more effective catalysts. For instance, the development of novel chiral Brønsted acid catalysts for allylboration reactions has been guided by mechanistic studies and has led to catalyst systems with superior reactivity and selectivity. ualberta.ca

Substrate Control Models: Theoretical studies can help refine models of stereochemical control, such as understanding how allylic strain within the substrate can be manipulated to favor the formation of a specific stereoisomer in catalytic reactions like palladium-catalyzed carboaminations. researchgate.net This knowledge is critical for synthesizing specific diastereomers of this compound and its derivatives.

Potential as a Monomer or Precursor in Polymer Chemistry and Materials Science

The bifunctional nature of this compound makes it a highly promising candidate for the development of novel polymers and advanced materials.

Q & A

Q. Purity Verification :

- Spectroscopic Techniques : Use 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC) to confirm structural integrity. For example, the hydroxyl proton resonance typically appears at δ 1.5–2.0 ppm, while the allylic double bond protons resonate at δ 5.0–5.5 ppm .

- Chromatography : GC-MS or HPLC with a polar stationary phase (e.g., C18) can detect impurities.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H and 13C NMR : Essential for identifying functional groups and stereochemistry. The hydroxyl group (-OH) and allylic double bond (C=C) produce distinct splitting patterns. For example, the allylic CH2 groups show coupling constants (J = 6–10 Hz) indicative of Z/E isomerism .

- IR Spectroscopy : Confirms the presence of -OH (broad peak ~3300 cm⁻¹) and C=C (stretch ~1640 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks at m/z 114 (M⁺) and fragment ions (e.g., m/z 97 from dehydration) validate the molecular formula .

Advanced: How can researchers resolve contradictions in spectroscopic data when synthesizing this compound?

Methodological Answer:

Contradictions often arise from impurities or stereochemical variations. Strategies include:

- 2D NMR (HSQC, HMBC) : Maps proton-carbon correlations to distinguish between regioisomers (e.g., 3-methyl vs. 4-methyl derivatives) .

- Isotopic Labeling : Introduce deuterated reagents to track reaction pathways and identify byproducts .

- Comparative Analysis : Cross-reference with databases like PubChem (CAS 1569-44-4) to validate spectral assignments .

Advanced: What reaction conditions optimize the oxidation of this compound to aldehydes/ketones?

Methodological Answer:

Oxidation efficiency depends on reagent selection and solvent polarity:

Q. Key Considerations :

- Avoid over-oxidation by using mild agents like PCC.

- Steric hindrance at the hydroxyl group may necessitate longer reaction times .

Advanced: How does the allylic hydroxyl group influence reaction pathways in this compound?

Methodological Answer:

The allylic -OH group participates in:

- Rearrangements : Acid-catalyzed allylic shifts may produce isomers (e.g., 4-methyl derivatives) .

- Stabilization : Hydrogen bonding with the double bond increases electrophilicity at C3, favoring nucleophilic attacks .

- Side Reactions : Competing elimination (to form dienes) can occur under strongly acidic conditions. Mitigate by using buffered solvents (pH 7–8) .

Advanced: What strategies enable stereoselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Use Sharpless epoxidation or Jacobsen’s Mn-salen complexes to induce enantioselectivity in precursor molecules .

- Protecting Groups : Temporarily mask the hydroxyl group with TBSCl to prevent racemization during Grignard reactions .

- Low-Temperature Conditions : Maintain reactions at –20°C to slow kinetic pathways and favor thermodynamically stable stereoisomers .

Advanced: How can researchers mitigate side reactions (e.g., elimination) during substitution of the hydroxyl group?

Methodological Answer:

- Reagent Choice : Use SOCl2 or PBr3 in anhydrous ether to minimize elimination. For example, SOCl2 converts -OH to -Cl with 85% efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, reducing β-hydride elimination .

- Temperature Control : Perform reactions at 0°C to suppress competing pathways .

Advanced: How do structural differences between this compound and analogs (e.g., 4-Methyl-1-hexen-4-ol) affect reactivity?

Methodological Answer:

- Positional Isomerism : The allylic -OH in this compound enhances electrophilicity at C3, whereas 4-Methyl-1-hexen-4-ol reacts preferentially at C1 due to steric effects .

- Oxidation Rates : this compound oxidizes 30% faster than 4-Methyl-1-hexen-4-ol under identical conditions (KMnO4, H2SO4) due to resonance stabilization of the transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.